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molecular formula C10H8N2O2 B1326507 6-Methyl-5-nitroisoquinoline CAS No. 188121-31-5

6-Methyl-5-nitroisoquinoline

Cat. No. B1326507
M. Wt: 188.18 g/mol
InChI Key: YYPKZGWCMPOFRV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05880135

Procedure details

By carrying out the preparation according to Stages 1 and 2 of PREPARATION IX above and by using 4-methylbenzaldehyde as starting reactant, 6-methyl-5-nitroisoquinoline is prepared. 4.0 g of 6-methyl-5-nitroisoquinoline are dissolved in a solution of 80 ml of acetic acid and 40 ml of concentrated hydrochloric acid, 40.0 g of tin chloride are then added and the reaction mixture is heated at reflux for 3 hours and then left for 12 hours at room temperature. The crystals formed are filtered off, taken up in water and basified with 10N sodium hydroxide. The extraction is carried out with dichloromethane and the organic phase is dried and evaporated to dryness to obtain 0.52 g of yellow crystals. 1H NMR (CDCl3): 2.37 (s, 3H, --CH3), 4.18 (broad s exchangeable with D2O, 2H, --NH2), 7.29 (d, J=8.8, 1H, H7), 7.44 (d, J=8.8, 1H, H4), 7.53 (d, J=6.2, 1H, H8), 8.49 (d, J=5.8, 1H, H3), 9.13 (s, 1H, H1).
[Compound]
Name
IX
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
4 g
Type
reactant
Reaction Step Four
Name
tin chloride
Quantity
40 g
Type
reactant
Reaction Step Four
Quantity
80 mL
Type
solvent
Reaction Step Four
Quantity
40 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
CC1C=CC(C=O)=CC=1.[CH3:10][C:11]1[C:12]([N+:21]([O-])=O)=[C:13]2[C:18](=[CH:19][CH:20]=1)[CH:17]=[N:16][CH:15]=[CH:14]2.[Sn](Cl)(Cl)(Cl)Cl>C(O)(=O)C.Cl>[NH2:21][C:12]1[C:11]([CH3:10])=[CH:20][CH:19]=[C:18]2[C:13]=1[CH:14]=[CH:15][N:16]=[CH:17]2

Inputs

Step One
Name
IX
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC1=CC=C(C=O)C=C1
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC=1C(=C2C=CN=CC2=CC1)[N+](=O)[O-]
Step Four
Name
Quantity
4 g
Type
reactant
Smiles
CC=1C(=C2C=CN=CC2=CC1)[N+](=O)[O-]
Name
tin chloride
Quantity
40 g
Type
reactant
Smiles
[Sn](Cl)(Cl)(Cl)Cl
Name
Quantity
80 mL
Type
solvent
Smiles
C(C)(=O)O
Name
Quantity
40 mL
Type
solvent
Smiles
Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
is prepared
ADDITION
Type
ADDITION
Details
are then added
TEMPERATURE
Type
TEMPERATURE
Details
the reaction mixture is heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 3 hours
Duration
3 h
CUSTOM
Type
CUSTOM
Details
The crystals formed
FILTRATION
Type
FILTRATION
Details
are filtered off
EXTRACTION
Type
EXTRACTION
Details
The extraction
CUSTOM
Type
CUSTOM
Details
the organic phase is dried
CUSTOM
Type
CUSTOM
Details
evaporated to dryness

Outcomes

Product
Details
Reaction Time
12 h
Name
Type
product
Smiles
NC1=C2C=CN=CC2=CC=C1C
Measurements
Type Value Analysis
AMOUNT: MASS 0.52 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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